molecular formula C13H20N4O B13685771 (R)-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine

(R)-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine

Cat. No.: B13685771
M. Wt: 248.32 g/mol
InChI Key: NSNQWEAMPOEXAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine is a complex organic compound with a unique structure that includes a piperazine ring, an oxetane ring, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-bromo-2-methylpropionaldehyde with 1-(oxetan-3-yl)piperazine to form an intermediate, which is then further reacted with 2-aminopyridine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

®-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

®-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine involves its interaction with specific molecular targets in the body. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde: Shares a similar piperazine and oxetane structure.

    1-Piperazineacetaldehyde, α,α-dimethyl-4-(3-oxetanyl): Another compound with a piperazine and oxetane ring.

Uniqueness

®-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine is unique due to the presence of the pyridine ring, which can confer additional biological activity and specificity in its interactions with molecular targets .

Properties

Molecular Formula

C13H20N4O

Molecular Weight

248.32 g/mol

IUPAC Name

5-[2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine

InChI

InChI=1S/C13H20N4O/c1-10-7-16(12-8-18-9-12)4-5-17(10)11-2-3-13(14)15-6-11/h2-3,6,10,12H,4-5,7-9H2,1H3,(H2,14,15)

InChI Key

NSNQWEAMPOEXAR-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=CN=C(C=C2)N)C3COC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.